2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol
Description
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . It is characterized by the presence of an aminomethyl group attached to a thian ring, which is further connected to an ethan-1-ol moiety through an ether linkage .
Properties
IUPAC Name |
2-[4-(aminomethyl)thian-4-yl]oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c9-7-8(11-4-3-10)1-5-12-6-2-8/h10H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIIDWLIYRDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol typically involves the reaction of 4-(aminomethyl)thian-4-ol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the ether linkage . Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity .
Chemical Reactions Analysis
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function . The thian ring and ethan-1-ol moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol can be compared with similar compounds such as:
4-(Aminomethyl)thian-4-ol: Lacks the ethan-1-ol moiety, resulting in different chemical properties and reactivity.
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-2-ol: Similar structure but with a different hydroxyl group position, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Biological Activity
2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol, a compound with a thian structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential applications based on current research findings.
Chemical Structure and Synthesis
The compound's structure features a thian moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The synthesis typically involves the reaction of thian derivatives with appropriate amines and alcohols, facilitating the formation of the ether linkage essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from damage induced by toxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Activity : Some investigations have indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antioxidant Activity
In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant free radical scavenging activity. This was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where it effectively reduced DPPH radicals in a concentration-dependent manner.
Neuroprotective Studies
In vitro studies using neuronal cell lines treated with neurotoxic agents revealed that this compound significantly reduced cell death and preserved cell viability. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of cellular antioxidant defenses.
Antimicrobial Testing
The antimicrobial efficacy was evaluated against various bacterial strains using the broth microdilution method. Results indicated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Zebrafish Model : In a zebrafish model of ethanol-induced teratogenicity, the compound was shown to mitigate morphological defects and oxidative damage in embryos exposed to ethanol. This highlights its protective role against teratogenic effects.
- Cell Culture Studies : In human cell lines, treatment with varying concentrations of this compound resulted in dose-dependent reductions in markers of oxidative stress and inflammation.
Data Table: Biological Activity Summary
| Biological Activity | Effect Observed | Method Used |
|---|---|---|
| Antioxidant | Significant free radical scavenging | DPPH Assay |
| Neuroprotection | Reduced cell death | Neuronal Cell Viability Assay |
| Antimicrobial | Inhibition of bacterial growth | Broth Microdilution Method |
| Teratogenicity Prevention | Mitigation of ethanol effects | Zebrafish Model |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
